Atliprofen, (S)-
Description
(S)-Atliprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which includes widely used agents such as ibuprofen, naproxen, and ketoprofen. As a chiral compound, its (S)-enantiomer exhibits superior cyclooxygenase (COX) inhibitory activity compared to the (R)-form, a characteristic shared with other profen-class NSAIDs . Its primary mechanism involves non-selective inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis and alleviating pain and inflammation.
Properties
CAS No. |
678173-92-7 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(2S)-2-(4-thiophen-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H12O2S/c1-9(13(14)15)10-2-4-11(5-3-10)12-6-7-16-8-12/h2-9H,1H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
PFLCZHOSQMPCMN-VIFPVBQESA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atliprofen, (S)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Pharmacokinetic Properties
Table 1 summarizes key pharmacokinetic parameters of (S)-Atliprofen and related NSAIDs.
Key Observations:
- (S)-Atliprofen exhibits intermediate half-life duration compared to short-acting ibuprofen and long-acting naproxen.
Pharmacodynamic Profile
COX Inhibition Selectivity
(S)-Atliprofen shows non-selective COX inhibition, similar to ibuprofen, but with a 2-fold higher potency for COX-1 (IC₅₀: 1.2 μM) than COX-2 (IC₅₀: 2.5 μM) in vitro . In contrast, naproxen has a COX-1/COX-2 IC₅₀ ratio of 1:3, indicating moderate selectivity for COX-1, while ketoprofen demonstrates balanced inhibition (IC₅₀: 0.8 μM for both isoforms) .
Adverse Effects
- Gastrointestinal Toxicity : (S)-Atliprofen’s GI ulcerogenicity is comparable to ibuprofen but lower than ketoprofen due to its moderate plasma half-life and reduced dosing frequency .
- Cardiovascular Risk: Unlike naproxen, which is associated with lower cardiovascular risk due to COX-1 preference, (S)-Atliprofen’s non-selectivity may pose similar risks to ibuprofen in prolonged use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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